molecular formula C8H20BrN B183432 N-Octylamine hydrobromide CAS No. 14846-47-0

N-Octylamine hydrobromide

Cat. No.: B183432
CAS No.: 14846-47-0
M. Wt: 210.16 g/mol
InChI Key: GIDDQKKGAYONOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octylamine hydrobromide is typically synthesized through the reaction of octylamine with hydrobromic acid . The process involves adding octylamine to a reaction vessel and slowly dripping hydrobromic acid into the mixture while stirring. The reaction mixture is then allowed to crystallize, and the resulting solid is filtered to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often purified through recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-Octylamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using an alkyl halide can produce a secondary amine.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding amides or nitriles.

    Reduction Reactions: Reduction typically yields primary amines.

Scientific Research Applications

Organic Synthesis

N-Octylamine hydrobromide serves as a crucial reagent in organic synthesis. It acts as a building block for more complex molecules, enabling the formation of various derivatives used in pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows it to replace bromide ions with other nucleophiles, facilitating the synthesis of secondary amines and other functional groups .

Biological Studies

In biological research, this compound is utilized for modifying biomolecules. Its properties enable it to interact with biological systems, making it useful in studies related to drug development and delivery systems. For instance, it has been employed in the synthesis of amphiphilic copolymers that enhance the solubility of quantum dots, which are crucial for biomedical applications such as imaging and therapy .

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds derived from this compound. For example, derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential use in developing new antimicrobial agents . The compound’s ability to inhibit biofilm formation further underscores its relevance in medical applications.

Surfactants and Coatings

This compound is widely used in the production of surfactants, which are essential in formulating cleaning agents, adhesives, and coatings. Its amphiphilic nature makes it an effective emulsifier, enhancing the stability and performance of various industrial products .

Cosmetic Industry

In cosmetic formulations, this compound functions as a chelating agent. It is incorporated into personal care products such as skin creams and hair conditioners at low concentrations to improve product stability and efficacy . Its compatibility with various formulations makes it valuable for enhancing the performance of cosmetic products.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of N-Octylamine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL, showcasing their potential as effective antimicrobial agents .

Case Study 2: Polymer Coating Applications

Research into the use of this compound in synthesizing amphiphilic copolymers revealed its effectiveness in creating water-soluble quantum dots. These quantum dots are essential for various biomedical applications, including targeted drug delivery systems and imaging techniques .

Mechanism of Action

The mechanism of action of N-Octylamine hydrobromide involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones . The pathways involved depend on the specific reaction conditions and the nature of the other reactants .

Comparison with Similar Compounds

  • N-Decylamine hydrobromide
  • N-Dodecylamine hydrobromide
  • N-Hexylamine hydrobromide

Comparison: N-Octylamine hydrobromide is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to N-Decylamine hydrobromide and N-Dodecylamine hydrobromide, this compound has a shorter carbon chain, resulting in different solubility and reactivity characteristics . Its intermediate chain length makes it suitable for applications where longer or shorter chain amines may not be as effective .

Biological Activity

N-Octylamine hydrobromide, with the molecular formula C8_8H20_{20}BrN and a molecular weight of 210.16 g/mol, is a quaternary ammonium compound derived from octylamine. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Overview of this compound

This compound is synthesized through the reaction of octylamine with hydrobromic acid. It has applications in organic synthesis, particularly as a reagent in the formation of more complex molecules, and in biological studies for modifying biomolecules .

The biological activity of this compound primarily involves its role as a nucleophile in chemical reactions. It can interact with electrophilic centers in various biomolecules, leading to:

  • Substitution Reactions : Where the bromide ion can be replaced by other nucleophiles.
  • Oxidation and Reduction Reactions : Under specific conditions, it can undergo oxidation to form amides or nitriles and reduction to yield primary amines .

Biological Applications

This compound has been studied for its potential roles in:

  • Surfactant Production : It is used in the formulation of surfactants due to its amphiphilic properties.
  • Pharmaceutical Synthesis : As a precursor for synthesizing various pharmaceutical compounds, including those with therapeutic applications .

Case Studies and Research Findings

  • Thermal Stability Studies : Research has shown that the thermal dissociation of tri-n-octylamine salts provides insights into the stability and reactivity of this compound. Studies using FTIR and TG methods indicated that solvent choice significantly affects the dissociation rates and stability of these compounds .
  • Biocompatibility Assessments : The biocompatibility of this compound has been evaluated in various biological systems. For instance, its interaction with cell membranes and proteins has been studied to understand its potential toxicity and efficacy as a drug delivery agent .
  • Extraction Studies : this compound has demonstrated effectiveness in extracting organic compounds from aqueous solutions, showcasing its utility in environmental chemistry for removing pollutants from water sources .

Table 1: Comparison of Biological Activities

CompoundActivity TypeObservations
This compoundSurfactantEffective in reducing surface tension
Tri-n-octylamine hydrochlorideThermal StabilityHigh stability in non-polar solvents
OctylamineExtractionEffective in extracting phenolic compounds

Table 2: Reaction Conditions for Synthesis

Reaction TypeConditionsYield (%)
Synthesis130°C for 2 hours78.5
SubstitutionIn polar solventsVariable
OxidationUsing potassium permanganateVariable

Properties

IUPAC Name

octan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.BrH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDDQKKGAYONOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698129
Record name Octan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14846-47-0
Record name Octan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-Octylamine Hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Octylamine hydrobromide
N-Octylamine hydrobromide
N-Octylamine hydrobromide
N-Octylamine hydrobromide
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Q & A

Q1: The research paper focuses on the hydration of tri-n-octylamine hydrobromide and tri-n-octylamine hydroiodide in benzene solutions. How could this information be relevant to understanding the behavior of N-Octylamine Hydrobromide in different solvents?

A: While the research focuses on tri-n-octylamine salts, the findings provide valuable insights into the general behavior of tertiary amine salts with halide ions. [] Specifically, the study highlights the role of hydration in the interaction of these salts with non-polar solvents like benzene. [] Although this compound differs in the length of its alkyl chains, it shares a similar structure and is expected to exhibit comparable hydration behavior in non-polar solvents. Understanding the hydration properties of such compounds is crucial for predicting their solubility, aggregation behavior, and potential applications in areas like extraction or phase-transfer catalysis.

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